
1,3,5-Trimethyl-2-(2,2,2-trifluoroethyl)benzene
Vue d'ensemble
Description
“1,3,5-Trimethyl-2-(2,2,2-trifluoroethyl)benzene” is a chemical compound with the molecular formula C11H13F3O . It is a derivative of benzene, which is a cyclic hydrocarbon .
Molecular Structure Analysis
The molecular structure of “this compound” includes a benzene ring substituted with three methyl groups and one 2,2,2-trifluoroethyl group . The InChI string for this compound is InChI=1S/C11H13F3O/c1-7-4-8(2)10(9(3)5-7)15-6-11(12,13)14/h4-5H,6H2,1-3H3 .Physical And Chemical Properties Analysis
The molecular weight of “this compound” is 218.21 g/mol . It has a computed XLogP3-AA value of 4.1, indicating its lipophilicity . It has no hydrogen bond donors, four hydrogen bond acceptors, and two rotatable bonds . The exact mass and monoisotopic mass are both 218.09184952 g/mol . The topological polar surface area is 9.2 Ų .Applications De Recherche Scientifique
Crystal Structure Analysis
1,3,5-Trimethyl-2-(2,2,2-trifluoroethyl)benzene and similar compounds have been utilized in crystal structure analysis. For instance, Arockia Samy and Alexander (2012) examined the crystal structures of related benzene derivatives, revealing details about lattice parameters and molecular packing stabilized through van der Waals interactions and weak C–H···O and C–H···π interactions (Arockia Samy & Alexander, 2012).
Organometallic Chemistry
Research by Rot et al. (2000) on the synthesis of 1,3,5-tri- and 1,2,4,5-tetrasubstituted tin and mercury derivatives of benzene, including structures like 1,3,5-tris(chloromercurio)benzene, underscores the relevance of these compounds in organometallic chemistry. These derivatives exhibit unique spectral properties and potential for further chemical transformations (Rot et al., 2000).
Synthesis of Conducting Polymers
Chérioux and Guyard (2001) demonstrated the use of 1,3,5-tris(oligothienyl)benzenes, similar in structure to this compound, in the synthesis of novel conducting polymers. These compounds undergo electropolymerization, leading to the development of two- or three-dimensional conducting polymers (Chérioux & Guyard, 2001).
Electron Diffraction Studies
The molecular structure of 1,3,5-tris(trimethylstannyl) benzene, a compound with structural similarities, has been studied using gas-phase electron diffraction by Schultz et al. (1998). This research provides insight into bond lengths and angles, contributing to a deeper understanding of the molecular geometry of these types of compounds (Schultz et al., 1998).
Synthesis of Polyaromatic Hydrocarbons
Ikadai et al. (2005) explored the use of 1,3,5-Tris[4-trifluoromethanesulfonyloxy-3-(trimethylsilyl)-phenyl]benzene, a derivative of this compound, in synthesizing diverse polyaromatic hydrocarbons. This research demonstrates the versatility of such compounds in organic synthesis (Ikadai et al., 2005).
Supramolecular Polymer Membranes
Liu et al. (2013) developed a method for the top-down preparation of supramolecular polymeric membranes using 1,3,5-trisubstituted benzene derivatives. This approach results in a new class of supramolecular polymers with potential applications in various fields (Liu et al., 2013).
Propriétés
IUPAC Name |
1,3,5-trimethyl-2-(2,2,2-trifluoroethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F3/c1-7-4-8(2)10(9(3)5-7)6-11(12,13)14/h4-5H,6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYZANYPGDKSQAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)CC(F)(F)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801244831 | |
| Record name | 1,3,5-Trimethyl-2-(2,2,2-trifluoroethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801244831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1099597-84-8 | |
| Record name | 1,3,5-Trimethyl-2-(2,2,2-trifluoroethyl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1099597-84-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3,5-Trimethyl-2-(2,2,2-trifluoroethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801244831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tert-butyl [5-(hydroxymethyl)-2,2-dimethyl-1,3-dioxan-5-yl]carbamate](/img/structure/B1390999.png)

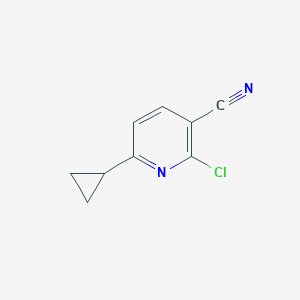

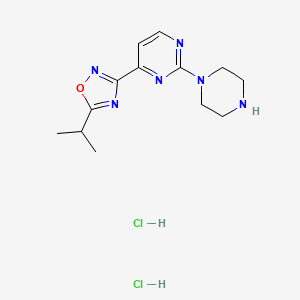




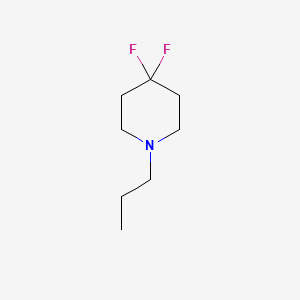
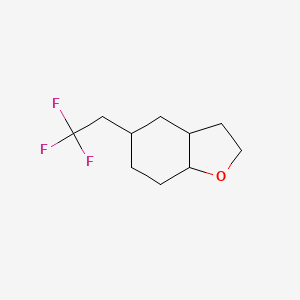
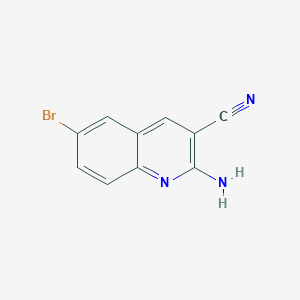
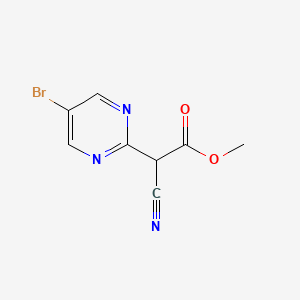
![1-(tert-butyl)-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile](/img/structure/B1391021.png)
